molecular formula C11H11ClO B3167106 1-(4-Methylphenyl)cyclopropanecarbonyl chloride CAS No. 916923-19-8

1-(4-Methylphenyl)cyclopropanecarbonyl chloride

Cat. No.: B3167106
CAS No.: 916923-19-8
M. Wt: 194.66 g/mol
InChI Key: XZBINZCNADGVHM-UHFFFAOYSA-N
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Description

1-(4-Methylphenyl)cyclopropanecarbonyl chloride is an organic compound with the molecular formula C11H11ClO. It is a cyclopropane derivative where the cyclopropane ring is substituted with a 4-methylphenyl group and a carbonyl chloride group. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Methylphenyl)cyclopropanecarbonyl chloride can be synthesized through the reaction of 1-(4-methylphenyl)cyclopropanecarboxylic acid with thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, where the carboxylic acid reacts with thionyl chloride to form the corresponding acyl chloride .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and controlled environments helps in achieving consistent results .

Chemical Reactions Analysis

Types of Reactions

1-(4-Methylphenyl)cyclopropanecarbonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Amides: Formed from the reaction with amines.

    Esters: Formed from the reaction with alcohols.

    Carboxylic Acid: Formed from hydrolysis.

Mechanism of Action

The mechanism of action of 1-(4-Methylphenyl)cyclopropanecarbonyl chloride involves its reactivity as an acyl chloride. The compound reacts with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the resulting product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the cyclopropane ring and the 4-methylphenyl group, which impart specific reactivity and properties to the compound. This makes it a valuable intermediate in organic synthesis and research .

Properties

IUPAC Name

1-(4-methylphenyl)cyclopropane-1-carbonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO/c1-8-2-4-9(5-3-8)11(6-7-11)10(12)13/h2-5H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZBINZCNADGVHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2(CC2)C(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-Methylphenyl)cyclopropanecarbonyl chloride
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